molecular formula C17H16O4 B174973 Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate CAS No. 1092-70-2

Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate

Cat. No.: B174973
CAS No.: 1092-70-2
M. Wt: 284.31 g/mol
InChI Key: FAFKIXPMYWNHGF-UHFFFAOYSA-N
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Description

Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C17H16O4. It is a derivative of diphenylmethane, where the carboxylic acid groups are esterified with methanol. This compound is known for its applications in the synthesis of coordination polymers and other advanced materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester can be synthesized through the esterification of diphenylmethane-4,4’-dicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Diphenylmethane-4,4’-dicarboxylic acid.

    Reduction: Diphenylmethane-4,4’-diol.

    Substitution: Various substituted diphenylmethane derivatives depending on the substituent used.

Scientific Research Applications

Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester involves its ability to interact with metal ions and form coordination complexes. These complexes can exhibit unique properties such as luminescence, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the complex formation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl biphenyl-4,4’-dicarboxylate: Similar structure but with a biphenyl core instead of a diphenylmethane core.

    Dimethyl 2,5-furandicarboxylate: Contains a furan ring instead of a diphenylmethane core.

    Dimethyl terephthalate: Contains a benzene ring with carboxylate groups in the para position.

Uniqueness

Diphenylmethane-4,4’-dicarboxylic acid, dimethyl ester is unique due to its diphenylmethane core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of materials with specific desired properties.

Properties

CAS No.

1092-70-2

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate

InChI

InChI=1S/C17H16O4/c1-20-16(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17(19)21-2/h3-10H,11H2,1-2H3

InChI Key

FAFKIXPMYWNHGF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC

1092-70-2

Synonyms

Benzoic acid, 4,4'-Methylenebis-, diMethyl ester

Origin of Product

United States

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